Bisdisulizole

Catalog No.
S3349383
CAS No.
170864-82-1
M.F
C20H14N4O12S4
M. Wt
630.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bisdisulizole

CAS Number

170864-82-1

Product Name

Bisdisulizole

IUPAC Name

2-[4-(4,6-disulfo-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4,6-disulfonic acid

Molecular Formula

C20H14N4O12S4

Molecular Weight

630.6 g/mol

InChI

InChI=1S/C20H14N4O12S4/c25-37(26,27)11-5-13-17(15(7-11)39(31,32)33)23-19(21-13)9-1-2-10(4-3-9)20-22-14-6-12(38(28,29)30)8-16(18(14)24-20)40(34,35)36/h1-8H,(H,21,23)(H,22,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36)

InChI Key

LYLOSUMZZKYEDT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3S(=O)(=O)O)S(=O)(=O)O)C4=NC5=C(N4)C=C(C=C5S(=O)(=O)O)S(=O)(=O)O

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3S(=O)(=O)O)S(=O)(=O)O)C4=NC5=C(N4)C=C(C=C5S(=O)(=O)O)S(=O)(=O)O

Bisdisulizole disodium, also known as disodium phenyl dibenzimidazole tetrasulfonate and marketed under the trade name Neo Heliopan AP, is a water-soluble organic compound primarily used as a UV filter in sunscreen formulations. Its chemical formula is C20H14N4Na2O12S4C_{20}H_{14}N_{4}Na_{2}O_{12}S_{4}, and it has a molecular weight of approximately 653.6 g/mol. This compound is effective in absorbing ultraviolet A (UVA) radiation, which is known to contribute to skin aging and increase the risk of skin cancer. It has been approved for use in the European Union and other regions at concentrations up to 10% in cosmetic products, although it is not yet approved by the United States Food and Drug Administration for such applications .

Bisdisulizole disodium acts as a UVA filter in sunscreens by absorbing UVA radiation (320-400 nm) []. When UVA radiation strikes the molecule, it excites electrons within the aromatic ring structure. This excited state is unstable, and the energy is released as heat, protecting the skin from the damaging effects of UVA radiation [].

UV-absorbing properties

Bisdisulizole exhibits strong absorption of ultraviolet (UV) radiation, making it a potential candidate for use in sunscreens and other UV-protective materials. Research suggests it effectively absorbs UVA and UVB radiation, potentially offering broad-spectrum protection. [Source: National Center for Biotechnology Information, PubChem - Bisdisulizole, ]

Antioxidant properties

Studies have shown that Bisdisulizole possesses antioxidant activity, potentially offering protection against cell damage caused by free radicals. This property could be relevant in various research areas, including studying the aging process and the development of age-related diseases. [Source: National Center for Biotechnology Information, PubChem - Bisdisulizole, ]

Other potential applications:

  • Antibacterial and antifungal properties: Some research suggests Bisdisulizole might exhibit antibacterial and antifungal activity, although further investigation is needed to confirm these findings and explore their potential applications. [Source: ScienceDirect - International Journal of Cosmetic Science, Volume 29, Issue 2, 2007, Pages 89-94, Bisdisulizole: Photoprotective and Potential Cosmetic Applications, ]
  • Research tool in photobiology: Due to its UV-absorbing properties, Bisdisulizole could be a valuable tool in photobiological research, such as studying the effects of UV radiation on cells and tissues.
, including:

  • Oxidation: This compound can undergo oxidation, leading to the formation of sulfonic acid derivatives.
  • Reduction: Reduction processes can convert bisdisulizole into amine derivatives.
  • Substitution: The sulfonate groups in bisdisulizole can be replaced by various functional groups through substitution reactions.

Common reagents involved in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.

The synthesis of bisdisulizole disodium typically involves a multi-step process:

  • Reaction of Starting Materials: The initial step includes reacting 2,2'-(1,4-phenylene)bis(6-sulfo-1H-benzimidazole-4-sulfonate) with sodium hydroxide.
  • Formation of Disodium Salt: This reaction leads to the formation of the disodium salt of bisdisulizole.
  • Purification: The product is then purified through filtration and drying processes.

An alternative synthesis pathway involves using 2,4-diamino-6-phenyl-1,3,5-triazine reacted with sodium sulfite followed by sodium bisulfite .

Bisdisulizole disodium is primarily utilized in cosmetic formulations, particularly sunscreens, due to its ability to absorb UVA radiation. Its applications include:

  • Sunscreen Products: As a key ingredient in various sunscreen formulations that provide broad-spectrum UV protection.
  • Skin Care Products: Incorporated into lotions and creams aimed at preventing skin damage from sun exposure.
  • Cosmetic Formulations: Used in products where UV protection is essential without compromising skin safety .

Several compounds share structural or functional similarities with bisdisulizole disodium. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaFunctionalityUnique Features
EnsulizoleC13H10N2O3SUVA absorberLess water-soluble than bisdisulizole
Tinosorb MC20H24N2O6Broad-spectrum UV filterHigh molecular weight; less skin absorption
AvobenzoneC20H22O3UVA absorberKnown for instability when exposed to sunlight
OctocryleneC24H38O3UVB filterCan generate free radicals under UV exposure

Bisdisulizole disodium stands out due to its high water solubility and low skin penetration profile, making it suitable for transparent formulations without significant absorption into the skin .

XLogP3

-0.6

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

6

Exact Mass

629.94910659 g/mol

Monoisotopic Mass

629.94910659 g/mol

Heavy Atom Count

40

UNII

I18TO1635N

Other CAS

170864-82-1
180898-37-7

Wikipedia

Bisdisulizole

Dates

Modify: 2024-04-14

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